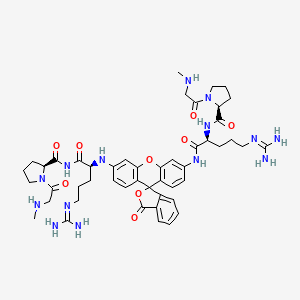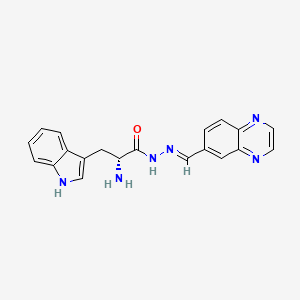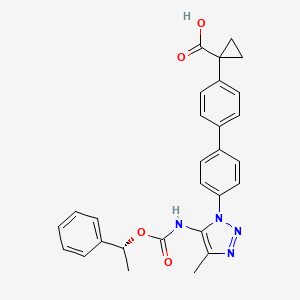
LPA1 receptor antagonist 1
Overview
Description
Ro 6842262 is a potent antagonist of the lysophosphatidic acid receptor 1 (LPA1). It exhibits high selectivity for LPA1 over LPA3, with an IC50 value of 25 nanomolar . This compound has been shown to attenuate the proliferation and contraction of human lung fibroblast cells in vitro and reduce plasma histamine levels in a mouse LPA-challenge model .
Mechanism of Action
Target of Action
The primary target of the compound, also known as “1-[4’-[4-Methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]-1H-1,2,3-triazol-1-yl][1,1’-biphenyl]-4-yl]cyclopropanecarboxylic acid” or “Ro 6842262”, is the Lysophosphatidic Acid Receptor 1 (LPA1) . LPA1 is a G protein-coupled receptor that plays a crucial role in various biological functions, including cell proliferation, anti-apoptosis, and cell migration .
Mode of Action
Ro 6842262 is a potent LPA1 antagonist . It exhibits a high degree of selectivity for LPA1 over other LPA receptors, with an IC50 value of 25 nM . The compound interacts with its target by binding to the LPA1 receptor, thereby inhibiting the receptor’s activation by its natural ligand, Lysophosphatidic Acid (LPA) . This interaction results in the attenuation of LPA1-mediated signaling pathways .
Biochemical Pathways
The LPA1 receptor is known to mediate several signaling pathways, including Gi, Gq, G12, and β-arrestin signaling pathways . By antagonizing the LPA1 receptor, Ro 6842262 inhibits these pathways, thereby affecting various downstream effects. For instance, it has been shown to attenuate human lung fibroblast cell proliferation and contraction in vitro .
Pharmacokinetics
Ro 6842262 demonstrates excellent pharmacokinetic properties. It is orally bioavailable, with bioavailability reported as 70% in mice, 100% in rats, and 79% in monkeys . The compound also exhibits favorable clearance rates, with values of 37 mL/min/kg in mice, 15 mL/min/kg in rats, and 2 mL/min/kg in monkeys . These properties contribute to the compound’s effective bioavailability.
Result of Action
The molecular and cellular effects of Ro 6842262’s action primarily involve the inhibition of LPA1-mediated biological functions. For instance, it has been shown to attenuate human lung fibroblast cell proliferation and contraction in vitro . Additionally, it reduces plasma histamine levels in a mouse LPA-challenge model .
Preparation Methods
The synthesis of Ro 6842262 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key synthetic route includes the formation of a cyclopropanecarboxylic acid derivative, which is then coupled with a biphenyl moiety and a triazole ring. The final product is obtained through a series of purification steps to ensure high purity (≥98%) .
Industrial production methods for Ro 6842262 are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. Reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with careful control of temperature and reaction times to achieve the desired product .
Chemical Reactions Analysis
Ro 6842262 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents onto the core structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ro 6842262 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the lysophosphatidic acid receptor 1 and its role in various chemical processes.
Biology: Employed in research to understand the biological functions of lysophosphatidic acid receptors, particularly in cell proliferation and migration.
Comparison with Similar Compounds
Ro 6842262 is unique in its high selectivity for lysophosphatidic acid receptor 1 over lysophosphatidic acid receptor 3. Similar compounds include:
KI 16425: Another lysophosphatidic acid receptor antagonist with activity against lysophosphatidic acid receptor 1 and lysophosphatidic acid receptor 3.
BMS-986020: A lysophosphatidic acid receptor 1 antagonist with similar biological activity.
Amgen compound 35: An antagonist of lysophosphatidic acid receptor 2.
Ro 6842262 stands out due to its high selectivity and potency, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-[4-[4-methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]triazol-1-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-18-25(29-27(35)36-19(2)20-6-4-3-5-7-20)32(31-30-18)24-14-10-22(11-15-24)21-8-12-23(13-9-21)28(16-17-28)26(33)34/h3-15,19H,16-17H2,1-2H3,(H,29,35)(H,33,34)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQUHYSYFWQRMF-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CC4)C(=O)O)NC(=O)OC(C)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CC4)C(=O)O)NC(=O)O[C@H](C)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ro 6842262 interact with LPA1 and what are the downstream effects observed in the study?
A1: The research paper primarily focuses on characterizing the pharmacological activity of Ro 6842262. The study reveals that Ro 6842262 acts as an inverse agonist of LPA1. [] This means that it binds to the receptor and not only blocks the action of agonists like lysophosphatidic acid (LPA) but also reduces the receptor's basal activity. The study employed a dynamic mass redistribution (DMR) assay and observed that Ro 6842262 effectively inhibited LPA1 signaling compared to control groups. [] While the exact downstream effects aren't elaborated upon in this specific paper, inhibiting LPA1 signaling is known to impact various cellular processes like proliferation, migration, and invasion, which are often dysregulated in diseases like cancer and fibrosis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


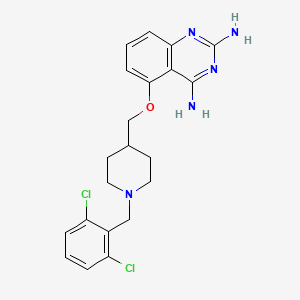
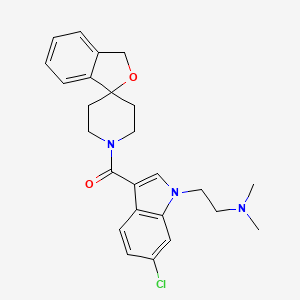
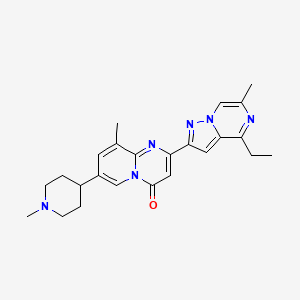
![6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B610460.png)




![methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate](/img/structure/B610468.png)
